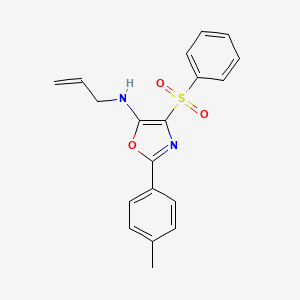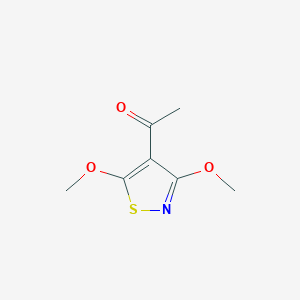![molecular formula C14H11FN4OS B2754653 N-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide CAS No. 2379994-65-5](/img/structure/B2754653.png)
N-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiophene ring, a triazole ring, and a fluorophenyl group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne, catalyzed by copper(I) ions.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur and a suitable carbonyl compound.
Coupling Reactions: The final step involves coupling the triazole and thiophene rings through a carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Applications De Recherche Scientifique
N-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of N-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}thiophene-2-carboxamide
- 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide
Uniqueness
N-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide stands out due to its unique combination of a triazole ring, a fluorophenyl group, and a thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
N-[[1-(4-fluorophenyl)triazol-4-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4OS/c15-10-3-5-12(6-4-10)19-9-11(17-18-19)8-16-14(20)13-2-1-7-21-13/h1-7,9H,8H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFCAECGIGXNHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC2=CN(N=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one dihydrochloride](/img/structure/B2754570.png)
![2,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2754571.png)
![3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2754572.png)
![N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2754575.png)


![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2754578.png)

![3-(4-Benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2754581.png)
![4-Amino-N-[2-(diethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2754582.png)

![4-(dimethylamino)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2754589.png)
![2-([1,1'-biphenyl]-4-yl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2754590.png)

